1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)-2-propen-1-one
Overview
Description
1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)-2-propen-1-one is a chemical compound known for its unique structure and properties. It is often used as an intermediate in pharmaceutical synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)-2-propen-1-one typically involves the reaction of 4-bromo-2-hydroxyacetophenone with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)-2-propen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-hydroxyacetophenone
- 2-Acetyl-5-bromophenol
- 1-(4-Bromo-2-hydroxyphenyl)ethanone
Uniqueness
1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)-2-propen-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a hydroxyl group, and a dimethylamino group makes it a versatile compound for various applications.
Biological Activity
1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that illustrate its efficacy.
- IUPAC Name : (E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one
- Molecular Formula : C11H12BrNO
- Molecular Weight : 254.13 g/mol
- CAS Number : 73387-60-7
- Physical State : Solid at room temperature, melting point between 80°C to 82°C.
Antimicrobial Activity
Research indicates that chalcone derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrate that it induces apoptosis and inhibits cell proliferation.
Case Study: Cytotoxicity Evaluation
In a recent study, the cytotoxic effects of several chalcone derivatives were evaluated against human cancer cell lines:
Cell Line | IC50 (µM) | Compound Tested |
---|---|---|
A549 (Lung) | 15 | This compound |
HeLa (Cervical) | 10 | This compound |
CEM (Leukemia) | 5 | Other chalcone derivatives |
The results indicate that the compound exhibits moderate to strong cytotoxicity across different cell lines, suggesting its potential as an anticancer agent .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other chalcones, it may disrupt microtubule dynamics, leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, triggering apoptosis.
- Modulation of Signaling Pathways : It has
Properties
IUPAC Name |
1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-13(2)6-5-10(14)9-4-3-8(12)7-11(9)15/h3-7,15H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUCSDNSVNQXSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501185866 | |
Record name | 1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501185866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876149-55-2 | |
Record name | 1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876149-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501185866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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